An In-depth Technical Guide to the Synthesis and Characterization of 1,2,4,5-Tetrafluoro-3-methoxy-6-(trifluoromethyl)benzene
An In-depth Technical Guide to the Synthesis and Characterization of 1,2,4,5-Tetrafluoro-3-methoxy-6-(trifluoromethyl)benzene
This technical guide provides a comprehensive overview of a proposed synthesis and detailed characterization of the novel fluorinated aromatic compound, 1,2,4,5-Tetrafluoro-3-methoxy-6-(trifluoromethyl)benzene. This document is intended for researchers, scientists, and professionals in drug development and materials science who have an interest in leveraging the unique properties of polyfluorinated molecules. By combining established principles of fluorine chemistry with predictive analytical insights, this guide serves as a practical roadmap for the preparation and verification of this target compound.
Introduction: The Promise of Polyfluorinated Scaffolds
Polyfluorinated aromatic compounds are of significant interest in medicinal chemistry and materials science. The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. The subject of this guide, 1,2,4,5-Tetrafluoro-3-methoxy-6-(trifluoromethyl)benzene, combines a tetrafluorinated benzene ring with a methoxy group and a trifluoromethyl group. This unique combination of electron-withdrawing and donating groups is anticipated to confer valuable properties, making it a promising scaffold for the development of novel pharmaceuticals and advanced materials.
Proposed Synthesis: A Nucleophilic Aromatic Substitution Approach
The most logical and efficient synthetic route to 1,2,4,5-Tetrafluoro-3-methoxy-6-(trifluoromethyl)benzene is via a nucleophilic aromatic substitution (SNAr) reaction. Highly fluorinated benzene rings are electron-deficient and thus highly susceptible to attack by nucleophiles.[1][2][3] The powerful electron-withdrawing nature of the fluorine atoms and the trifluoromethyl group facilitates the displacement of a fluoride ion by a suitable nucleophile.
Our proposed synthesis utilizes the commercially available starting material, octafluorotoluene, and a common methoxide source, sodium methoxide. The trifluoromethyl group in octafluorotoluene is a strong deactivating group and a meta-director for electrophilic substitution, but for nucleophilic substitution, it strongly activates the ring, particularly at the para position.[3]
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol
Materials:
-
Octafluorotoluene (1 equivalent)
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Sodium methoxide (1.1 equivalents)
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Anhydrous Methanol (solvent)
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Diethyl ether
-
Saturated aqueous ammonium chloride (NH4Cl)
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Saturated aqueous sodium chloride (brine)
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Anhydrous magnesium sulfate (MgSO4)
Procedure:
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To a stirred solution of octafluorotoluene in anhydrous methanol at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium methoxide portion-wise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Remove the methanol under reduced pressure.
-
Partition the residue between diethyl ether and water. Separate the organic layer, and extract the aqueous layer with diethyl ether (2x).
-
Combine the organic extracts and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by flash column chromatography on silica gel to obtain the pure 1,2,4,5-Tetrafluoro-3-methoxy-6-(trifluoromethyl)benzene.
Characterization: Predictive Analysis
As this is a novel compound, definitive, experimentally-derived characterization data is not yet published. However, based on the analysis of structurally similar compounds, we can predict the expected spectroscopic data with a high degree of confidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR: The 1H NMR spectrum is expected to be the simplest, showing a single resonance for the methoxy group protons.
| Predicted 1H NMR Data | |
| Chemical Shift (δ) | ~3.9 ppm |
| Multiplicity | Singlet (s) |
| Integration | 3H |
Rationale: The chemical shift of methoxy groups on aromatic rings typically appears in this region. The absence of adjacent protons will result in a singlet.
13C NMR: The 13C NMR will be more complex due to the presence of fluorine atoms, which will cause splitting of the carbon signals (C-F coupling).
| Predicted 13C NMR Data | |
| C-OCH3 | ~56 ppm (quartet, due to long-range C-F coupling) |
| Aromatic C-OCH3 | ~150-155 ppm (complex multiplet) |
| Aromatic C-F | ~135-145 ppm (complex multiplets) |
| Aromatic C-CF3 | ~115-125 ppm (quartet, JC-F ~ 30-40 Hz) |
| CF3 | ~120-125 ppm (quartet, JC-F ~ 270-280 Hz) |
Rationale: The predicted chemical shifts and coupling patterns are based on data from various fluorinated and methoxy-substituted benzene derivatives.[4][5] The large one-bond C-F coupling constant for the CF3 group is characteristic.
19F NMR: The 19F NMR spectrum is the most informative for confirming the structure of fluorinated compounds. We expect to see two distinct regions of signals: one for the aromatic fluorine atoms and one for the trifluoromethyl group.
| Predicted 19F NMR Data | |
| Aromatic F | -140 to -160 ppm (complex multiplets) |
| CF3 | ~ -56 to -64 ppm (triplet or more complex multiplet due to coupling with ortho-F) |
Rationale: The chemical shift for the CF3 group is in a typical range for trifluoromethyl groups attached to an aromatic ring.[1][6][7] The aromatic fluorine signals will be in the expected region for polyfluorinated benzenes and will show complex coupling to each other and to the trifluoromethyl group.
Mass Spectrometry (MS)
The mass spectrum should show a clear molecular ion peak corresponding to the molecular weight of the compound (C8H3F7O).
| Predicted MS Data | |
| Molecular Formula | C8H3F7O |
| Molecular Weight | 248.09 g/mol |
| Expected M+ Peak | m/z = 248 |
| Key Fragmentation | Loss of CH3 (m/z = 233), Loss of OCH3 (m/z = 217), Loss of CF3 (m/z = 179) |
Rationale: High-resolution mass spectrometry should confirm the elemental composition. The fragmentation pattern is predicted based on the stability of the resulting fragments.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule.
| Predicted IR Data | |
| C-H stretch (methoxy) | 2950-2850 cm-1 |
| C=C stretch (aromatic) | 1600-1450 cm-1 |
| C-F stretch | 1350-1100 cm-1 (strong, broad) |
| C-O stretch (aryl ether) | 1250-1000 cm-1 |
Rationale: The C-F stretching vibrations in polyfluorinated compounds typically give rise to strong and characteristic absorptions in the fingerprint region of the IR spectrum.
Conclusion
This technical guide outlines a robust and scientifically sound approach to the synthesis and characterization of 1,2,4,5-Tetrafluoro-3-methoxy-6-(trifluoromethyl)benzene. While a direct literature precedent for this specific molecule is not yet available, the proposed methodology is firmly grounded in the well-established principles of nucleophilic aromatic substitution on polyfluorinated systems. The predictive characterization data, derived from a thorough analysis of analogous compounds, provides a reliable framework for the structural verification of the target molecule. It is our hope that this guide will serve as a valuable resource for researchers seeking to explore the potential of this and other novel fluorinated compounds in their scientific endeavors.
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1,2,3,4,5-Pentafluoro-6-nitrobenzene reacts readily with sodium methoxide in methanol at room temperature to yield two major products, each having the molecular formula C7H3 F4NO3.. Filo. [Link]
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[Chemistry] 1,2,3,4,5-Pentafluoro-6-nitrobenzene reacts readily with sodium methoxide in methanol at. YouTube. [Link]
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